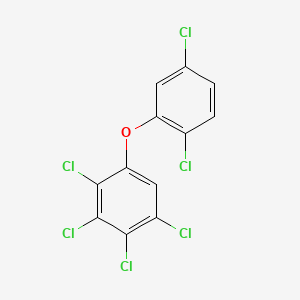

2,2',3,4,5,5'-Hexachlorodiphenyl ether

Description

Properties

IUPAC Name |

1,2,3,4-tetrachloro-5-(2,5-dichlorophenoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl6O/c13-5-1-2-6(14)8(3-5)19-9-4-7(15)10(16)12(18)11(9)17/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFPVKPARHZZFTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)OC2=CC(=C(C(=C2Cl)Cl)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

727738-81-0 | |

| Record name | 2,2',3,4,5,5'-Hexachlorodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0727738810 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,4,5,5'-HEXACHLORODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/921G95A8MA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,3,4,5,5’-Hexachlorodiphenyl ether typically involves the chlorination of diphenyl ether. The process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually conducted under controlled temperature and pressure conditions to ensure selective chlorination at the desired positions on the diphenyl ether molecule .

Industrial Production Methods

In industrial settings, the production of 2,2’,3,4,5,5’-Hexachlorodiphenyl ether may involve continuous chlorination processes where diphenyl ether is exposed to chlorine gas in a reactor. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity of the desired product .

Chemical Reactions Analysis

Types of Reactions

2,2’,3,4,5,5’-Hexachlorodiphenyl ether can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form chlorinated diphenyl ether derivatives with different oxidation states.

Reduction Reactions: Reduction of the compound can lead to the removal of chlorine atoms, resulting in less chlorinated diphenyl ethers.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. These reactions are typically carried out in polar solvents under mild to moderate temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield hydroxylated or aminated diphenyl ethers, while oxidation can produce quinones or other oxidized derivatives .

Scientific Research Applications

2,2’,3,4,5,5’-Hexachlorodiphenyl ether has several scientific research applications, including:

Environmental Studies: Due to its persistence and stability, it is used as a model compound to study the environmental fate and transport of chlorinated organic pollutants.

Toxicology Research: It serves as a reference compound in toxicological studies to understand the effects of chlorinated diphenyl ethers on biological systems.

Analytical Chemistry: The compound is used in the development and validation of analytical methods for detecting and quantifying chlorinated organic compounds in environmental samples.

Mechanism of Action

The mechanism of action of 2,2’,3,4,5,5’-Hexachlorodiphenyl ether involves its interaction with biological membranes and proteins. Due to its hydrophobic nature, it can integrate into lipid bilayers, disrupting membrane integrity and function. Additionally, it can bind to and inhibit the activity of certain enzymes involved in cellular metabolism, leading to toxic effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

HexaCDE isomers differ in chlorine substitution patterns, which critically influence their physicochemical properties and environmental behavior. Key comparisons include:

Key Observations :

- Volatility : PCDE-153 (2,2',4,4',5,5'-HexaCDE) exhibits lower volatility (Hcp = 1.3×10⁻²) compared to PCDE-147 (Hcp = 1.0×10⁻²), suggesting greater partitioning into aqueous environments .

Toxicological Profiles

HexaCDE isomers demonstrate varying toxic effects based on chlorination patterns:

- 2,2',4,4',5,5'-HexaCDE (PCDE-153): In rat studies, this isomer significantly induced hepatic aminopyrine demethylase, aniline hydroxylase, and ethoxyresorufin de-ethylase activities at 500 ppm, indicating potent cytochrome P450 enzyme induction.

- Heptachlorodiphenyl Ether (HPCDE): A heptachloro congener caused immunosuppression (reduced lymphocytes) and thymic atrophy in rats, highlighting that higher chlorination may shift toxicity toward immune disruption .

Comparative Toxicity Table :

Environmental Persistence and Monitoring

HexaCDE isomers are classified as POP-like chemicals due to their persistence and bioaccumulation. Monitoring efforts in East Asia prioritize these compounds alongside PCBs and PBDEs . Key environmental fate differences include:

- PCDE-153 : Lower volatility may enhance sediment retention.

Q & A

Basic Questions

Q. What analytical methods are recommended for identifying and quantifying 2,2',3,4,5,5'-Hexachlorodiphenyl ether (PCDE-153) in environmental matrices?

- Methodology : High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS) is the gold standard for detecting chlorinated diphenyl ethers at trace levels. Isotope dilution using -labeled internal standards (e.g., 2,2',3,4,5,5'-Hexachlorodiphenyl ether ) improves accuracy by correcting for matrix effects and recovery losses .

- Sample Preparation : Solid-phase extraction (SPE) with activated carbon or C18 cartridges is used for aqueous samples. For sediments or tissues, Soxhlet extraction with hexane:acetone (1:1 v/v) followed by silica gel cleanup is recommended .

Q. What are the key physicochemical properties of PCDE-153 influencing its environmental distribution?

- Critical Properties :

| Property | Value | Source |

|---|---|---|

| Log | ~7.2 (high lipophilicity) | |

| Vapor Pressure | 1.2 × 10 Pa (25°C) | |

| Water Solubility | 0.02 µg/L |

- Implications : High suggests bioaccumulation potential in fatty tissues, while low vapor pressure limits atmospheric transport. Sediment adsorption is likely dominant .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported environmental half-lives of PCDE-153 across different studies?

- Approach :

- Controlled Degradation Experiments : Conduct parallel studies under standardized conditions (e.g., OECD 308 for water-sediment systems) to isolate variables like microbial activity, UV exposure, and pH .

- Data Harmonization : Use meta-analysis tools to compare degradation rates across studies, adjusting for confounding factors (e.g., organic carbon content in sediments) .

Q. What experimental designs are optimal for investigating the endocrine-disrupting effects of PCDE-153?

- In Vitro Systems :

- Use reporter gene assays (e.g., ER-CALUX for estrogenicity) to screen receptor-binding activity. Dose-response curves should span 0.1–100 µM to capture low-dose effects .

- In Vivo Models :

- Zebrafish (Danio rerio) embryos are ideal for assessing developmental toxicity. Expose embryos to 0.1–10 µg/L PCDE-153 during critical windows (e.g., 24–72 hpf) and quantify biomarkers like vitellogenin or thyroid hormone disruption .

Q. How does the chlorination pattern of PCDE-153 influence its toxicity compared to other hexachlorodiphenyl ether congeners?

- Structure-Activity Relationship (SAR) :

| Congener | Chlorine Substitution | LD (rat, oral) |

|---|---|---|

| PCDE-153 (2,2',3,4,5,5') | Adjacent chlorines at 2,2' | 4530 µg/kg |

| PCDE-128 (2,2',3,3',4,4') | Symmetrical chlorination | Not reported |

- Key Insight : Adjacent chlorines in PCDE-153 enhance steric hindrance, potentially reducing metabolic detoxification and increasing bioaccumulation .

Methodological Challenges and Solutions

Q. What quality control measures are critical for ensuring reproducibility in PCDE-153 analysis?

- Standards and Blanks :

- Use certified reference materials (CRMs) like CDE-153S (AccuStandard) for calibration .

- Include procedural blanks to monitor cross-contamination during extraction and cleanup .

- Recovery Validation : Spike samples with -labeled analogs; acceptable recovery ranges are 70–120% for environmental matrices .

Q. How can researchers mitigate risks when handling PCDE-153 in laboratory settings?

- Safety Protocols :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.